molecular formula C23H30N2O2 B6135092 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane

2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6135092
M. Wt: 366.5 g/mol
InChI Key: MMZSNZZOTNQCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, also known as FIASMA, is a chemical compound that has been found to have various applications in scientific research. FIASMA is a spirocyclic compound that has been shown to have unique properties that make it useful in various fields of research.

Mechanism of Action

The mechanism of action of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that this compound inhibits the function of the cytoskeleton, which is involved in the exocytosis of secretory granules. This compound has also been shown to inhibit the function of the Golgi apparatus, which is involved in the processing and secretion of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of acid in gastric parietal cells, inhibit the exocytosis of secretory granules in various cell types, and have anti-inflammatory and anti-allergic properties. This compound has also been shown to induce cell death in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for its target proteins. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life in vivo, which can limit its usefulness in animal studies.

Future Directions

There are several future directions for research on 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the identification of new target proteins for this compound. Additionally, the development of this compound analogs with improved solubility and longer half-lives could be explored. Further research could also be done on the anti-inflammatory and anti-allergic properties of this compound, as well as its potential as a cancer treatment.

Synthesis Methods

The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,6-dimethylphenol with 1,2-diaminocyclohexane, followed by the reaction of the resulting product with furfural. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to have various applications in scientific research. It has been shown to inhibit the secretion of acid in gastric parietal cells and is therefore useful in the study of acid secretion and related diseases. This compound has also been found to inhibit the exocytosis of secretory granules in various cell types, including mast cells and pancreatic beta cells. This property makes it useful in the study of secretory pathways and related diseases. This compound has also been shown to have anti-inflammatory and anti-allergic properties, making it useful in the study of these conditions.

properties

IUPAC Name

furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZSNZZOTNQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.